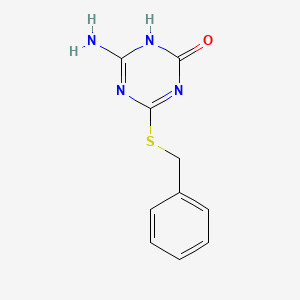

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other compounds, and stability.Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one is a versatile intermediate in organic synthesis. A study demonstrated its application in synthesizing 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one through reactions with carbon disulfide and benzyl bromide. This compound shows significant potential for further chemical transformations due to its unique structure, as evidenced by its crystallization in the monoclinic space group and extensive intermolecular hydrogen bonding, highlighting its utility in structural chemistry research (Hwang et al., 2006).

Antimicrobial Activity

Research on derivatives of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one has shown promise in antimicrobial applications. For instance, compounds synthesized from it have been tested for antibacterial and antifungal activities against various microorganisms, showcasing its potential as a precursor for developing new antimicrobial agents (Ashok & Holla, 2007).

Antiproliferative and Antiviral Activities

Further modifications of 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one derivatives have led to compounds with significant antiproliferative activity against various cancer cell lines, highlighting its importance in cancer research. Additionally, some of these derivatives have shown remarkable activity against the avian influenza virus, indicating potential for antiviral drug development (Hebishy et al., 2020).

Luminescent Metal Organic Frameworks

The strategic design of triazine-based ligands, incorporating 4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one, for the synthesis of amine-functionalized luminescent metal-organic frameworks (MOFs) has opened new avenues in selective gas/vapor sorption and nanomolar sensing of hazardous materials in water. These frameworks demonstrate the compound's utility in creating sensitive and selective sensors for environmental monitoring (Das & Mandal, 2018).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes safety measures to be taken when handling the compound and first aid procedures in case of exposure.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic routes, applications, or biological studies.

Propriétés

IUPAC Name |

6-amino-4-benzylsulfanyl-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c11-8-12-9(15)14-10(13-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMSZGXMLZXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC(=O)NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-6-(benzylthio)-1,3,5-triazin-2(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736354.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736357.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2736358.png)

![4-[(cyclopropylamino)methyl]-N-methylbenzamide hydrochloride](/img/structure/B2736361.png)

![2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2736362.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)

![N-(2-methoxyethyl)-2-[[3-[(4-methoxyphenyl)methyl]-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B2736364.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2736368.png)